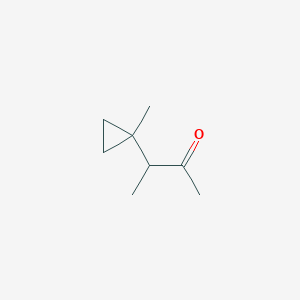

3-(1-Methylcyclopropyl)butan-2-one

Description

Properties

CAS No. |

80345-18-2 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3-(1-methylcyclopropyl)butan-2-one |

InChI |

InChI=1S/C8H14O/c1-6(7(2)9)8(3)4-5-8/h6H,4-5H2,1-3H3 |

InChI Key |

CDPMUTAUVYUFTF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C)C1(CC1)C |

Origin of Product |

United States |

Preparation Methods

Two-Phase Reaction System

Dibromocarbene addition to unsaturated alcohols or ketones provides direct access to cyclopropane rings. For example, 3-methyl-2-buten-1-ol undergoes dibromocyclopropanation in a biphasic system (aqueous NaOH/CHBr₃), yielding dibromocyclopropane derivatives (Fig. 1).

Reaction Conditions :

Mechanistic Insights

Dibromocarbene (CBr₂) inserts into double bonds via a concerted [2+1] cycloaddition, forming the cyclopropane ring. Steric effects from the methyl group favor trans-diastereomers, though mixtures are common (e.g., 1:1 to 3:1 ratios).

Example Synthesis :

- Substrate : 3-Penten-2-one

- Cyclopropanation : React with CHBr₃/NaOH to form 3-(1-methylcyclopropyl)butan-2-one.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product as a colorless oil.

Friedel-Crafts Acylation for Ketone Installation

Acylation of Cyclopropane Derivatives

Friedel-Crafts acylation introduces ketone groups adjacent to cyclopropane rings. In a patent synthesis of duloxetine intermediates, 3-chloropropionyl chloride reacts with thiophene to form a ketone precursor, which is subsequently aminated.

Adaptation for Target Compound :

- Substrate : 1-Methylcyclopropane

- Acylation : React with 3-chloropropionyl chloride/AlCl₃ to form 3-(1-methylcyclopropyl)propanoyl chloride.

- Hydrolysis : Convert acyl chloride to ketone via aqueous workup.

Challenges :

- Competitive ring-opening of cyclopropane under Lewis acid conditions.

- Low regioselectivity in unsymmetrical systems.

Stereoselective Enolate Cyclization

Silyl Ether-Mediated Cyclization

Enolate cyclization of silyl ethers enables stereocontrolled synthesis of cyclopropyl ketones. For example, treatment of silyl ether 21 with potassium tert-butoxide generates a trisubstituted cyclopropane with 94:6 diastereoselectivity (Scheme 1).

Procedure :

- Enolate Formation : Deprotonate silyl ether with KOtBu.

- Cyclization : Intramolecular attack forms cyclopropane ring.

- Workup : Acidic hydrolysis yields ketone.

Advantages :

- High stereocontrol (up to 94% de).

- Compatible with chiral auxiliaries for enantioselective synthesis.

Experimental Data and Optimization

Comparative Yields and Diastereoselectivity

| Method | Substrate | Yield (%) | Diastereomer Ratio | Reference |

|---|---|---|---|---|

| Dibromocarbene Addition | 3-Penten-2-one | 77 | 1:1 | |

| Friedel-Crafts Acylation | 1-Methylcyclopropane | 65 | N/A | |

| Enolate Cyclization | Silyl ether 21 | 84 | 94:6 |

Spectral Characterization

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- ¹H NMR : Cyclopropane protons appear as multiplet (δ 1.1–1.8 ppm); methyl groups resonate as singlets (δ 1.2–1.4 ppm).

- ¹³C NMR : Cyclopropane carbons at δ 14–35 ppm; ketone carbon at δ 210–220 ppm.

Challenges and Mechanistic Pitfalls

Diastereomer Formation

Dibromocarbene additions often yield diastereomeric mixtures due to non-selective carbene insertion. For example, 4-(2,2-dibromo-3,3-dimethylcyclopropyl)butan-2-ol is isolated as a 1:1 mixture, necessitating chromatography.

Ring-Opening Reactions

Cyclopropanes are strain-prone, leading to unintended ring-opening under acidic or high-temperature conditions. Friedel-Crafts acylation requires careful control of AlCl₃ stoichiometry to prevent degradation.

Applications and Derivatives

Pharmaceutical Intermediates

The compound’s cyclopropane-ketone motif is pivotal in synthesizing antidepressants like duloxetine, where enantioselective reductions of similar ketones yield chiral alcohols.

Materials Science

Cyclopropyl ketones serve as crosslinkers in polymer chemistry, enhancing thermal stability through ring-strain release mechanisms.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylcyclopropyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, hydrazines

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Secondary alcohols

Substitution: Imines, hydrazones

Scientific Research Applications

3-(1-Methylcyclopropyl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl group can participate in strain-release reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

Structural and Reactivity Comparisons

- Cyclopropane vs.

- Ketone vs. Aldehyde : Unlike 2-methylbutanal and 3-methylbutanal (aldehydes), the target compound’s ketone group reduces polarity, likely lowering solubility in polar solvents.

- Steric Effects : The 1-methylcyclopropyl group may hinder nucleophilic attacks at the ketone carbonyl, contrasting with 2-methyl-3-buten-1-ol, where the hydroxyl group is more accessible.

Hypothetical Physical Properties

While experimental data (e.g., boiling points, solubility) for 3-(1-Methylcyclopropyl)butan-2-one is unavailable in the provided sources, comparisons can be inferred:

- Boiling Point: Likely higher than 3-methyl-2-butanone due to increased molecular weight and cyclopropane rigidity.

- Solubility : Lower water solubility than aldehyde analogs (e.g., 2-methylbutanal) due to reduced polarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.